1-{2-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-2-(methoxymethyl)-1H-1,3-benzodiazole
Description
The compound 1-{2-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-2-(methoxymethyl)-1H-1,3-benzodiazole is a benzimidazole derivative featuring a methoxymethyl group at position 2 and a 1,2,4-oxadiazole ring substituted with a furan moiety at position 5, connected via an ethyl linker. This structural framework combines the bioisosteric properties of oxadiazole (a heterocycle known for metabolic stability and hydrogen-bonding capacity) with the aromatic furan group, which may enhance π-π stacking interactions. The methoxymethyl group likely improves solubility and modulates electronic effects on the benzimidazole core, a scaffold widely associated with antimicrobial, anticancer, and anti-inflammatory activities .
Properties
IUPAC Name |
5-(furan-2-yl)-3-[2-[2-(methoxymethyl)benzimidazol-1-yl]ethyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-22-11-16-18-12-5-2-3-6-13(12)21(16)9-8-15-19-17(24-20-15)14-7-4-10-23-14/h2-7,10H,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAYSOQODYBNBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC2=CC=CC=C2N1CCC3=NOC(=N3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis involves multiple steps:
Formation of 1H-1,3-benzodiazole: : This step often starts with phenylenediamine reacting with formic acid.
Addition of the Methoxymethyl Group: : Introduced via an alkylation reaction using methoxymethyl chloride in the presence of a strong base like sodium hydride.
Attachment of the Oxadiazole Ring: : Through cyclization reactions involving nitrile oxides derived from aldehydes and nitrosyl chloride.
Furan Ring Formation: : Constructed by reacting aldehydes with furan-2-carbaldehyde in an aldol condensation reaction.
Industrial Production Methods
On an industrial scale, the methods are streamlined for efficiency:
Continuous Flow Reactors: : These allow precise control over reaction conditions, improving yield and reducing waste.
Catalysis: : Use of catalysts such as palladium or copper to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound undergoes oxidation to form various oxygenated derivatives.
Reduction: : Reduction reactions, often with hydrogenation catalysts, modify its functional groups.
Substitution: : Nucleophilic substitution reactions, especially at the benzodiazole moiety, diversify its chemical profile.
Common Reagents and Conditions
Oxidants: : Potassium permanganate, chromium trioxide.
Reductants: : Hydrogen gas with palladium on carbon.
Substitution Reagents: : Halides like chloromethane or bromomethane in polar aprotic solvents.
Major Products Formed
Oxidation: : Produces ketones and aldehydes.
Reduction: : Generates alcohols and amines.
Substitution: : Yields alkyl or aryl derivatives.
Scientific Research Applications
Chemistry
Catalysis: : Acts as a ligand in metal-catalyzed reactions.
Materials Science: : Used in the synthesis of polymers and nanomaterials.
Biology
Bioactive Compounds: : Derivatives are studied for their antimicrobial and anticancer properties.
Biomolecular Interactions: : Investigated for binding to enzymes and receptors.
Medicine
Drug Development: : Serves as a scaffold for designing new pharmaceuticals targeting various diseases.
Diagnostics: : Used in imaging techniques and biosensors.
Industry
Electronic Devices: : Applied in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The compound's effects are mediated by:
Binding to Molecular Targets: : Enzymes, receptors, and nucleic acids.
Pathway Modulation: : Interferes with signal transduction pathways, altering cellular functions.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Benzimidazole derivatives exhibit diverse pharmacological profiles depending on substituent patterns. Below is a comparative analysis of key analogues:
Key Observations :
- Substituent Impact : The target compound’s oxadiazole-furan moiety distinguishes it from sulfonyl-containing PPIs (e.g., esomeprazole) and triazole-thiazole hybrids (e.g., 9c). Oxadiazoles are electron-deficient rings that may improve metabolic stability compared to triazoles .
- Methoxymethyl vs.
- Antimicrobial Potential: While direct data for the target compound is lacking, structurally similar derivatives (e.g., 5b) show potent activity against S. aureus (MIC < 0.3125 mg/mL), suggesting the oxadiazole-furan unit could mimic triol-mediated enzyme inhibition .
Pharmacological Targets and Docking Insights
- Esomeprazole : Targets gastric H+/K+ ATPase via sulfinyl group coordination . The absence of this group in the target compound implies divergent mechanisms.
- Compound 5b: Molecular docking on S.
- AutoDock Utility : highlights receptor-flexible docking for covalently bound ligands, a method applicable to assess the target compound’s interaction with microbial enzymes .
Biological Activity
The compound 1-{2-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-2-(methoxymethyl)-1H-1,3-benzodiazole is a novel organic molecule that combines a benzodiazole core with oxadiazole and furan moieties. This structural diversity suggests potential biological activities, particularly in medicinal chemistry, where such compounds may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 328.4 g/mol. The IUPAC name reflects its complex structure, which includes multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H16N2O3 |
| Molecular Weight | 328.4 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C17H16N2O3/c1-10-7-11(2)15(12(3)8-10)13(20)9-23-17-19-18-16(22-17)14-5-4-6-21-14/h4-8H,9H2,1-3H3 |
Antimicrobial Activity
Studies have indicated that compounds containing furan and oxadiazole rings often exhibit significant antimicrobial properties. For instance:
- Furan derivatives have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) as low as 64 µg/mL .
Anticancer Potential
Research into the anticancer properties of oxadiazole derivatives has revealed promising results:
- Compounds similar to the one have been reported to inhibit cell proliferation in cancer cell lines such as MDA-MB468 and MCF-7 . The mechanism often involves the inhibition of topoisomerase I activity, crucial for DNA replication and repair.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets such as:
- Enzymes : Inhibition of key enzymes involved in metabolic pathways.
- Receptors : Modulation of receptor activity affecting cellular signaling pathways.
Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of various furan derivatives found that compounds structurally related to our target compound demonstrated broad-spectrum activity against multiple bacterial strains. The results indicated that these compounds could serve as leads for developing new antibiotics .
Study 2: Anticancer Activity
In vitro studies on benzodiazole derivatives indicated that compounds with similar structures to this compound showed significant cytotoxic effects on cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
